5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is an organic compound with a complex structure that features a blend of aromatic and heterocyclic moieties. Its intricate structure offers a variety of functional groups that make it highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multi-step processes:
Formation of the tetrahydroquinoline core: : This step usually begins with the cyclization of an appropriate precursor under acidic conditions to form the quinoline ring.
Chlorination and Methoxylation: : The final steps involve selective chlorination and methoxylation of the aromatic benzamide moiety, which can be achieved using chlorinating agents like thionyl chloride and methoxylating agents under appropriate conditions.
Industrial Production Methods
In an industrial setting, production scales up using optimized reaction conditions to ensure high yield and purity:
Bulk reactions: : Larger volumes and continuous flow reactors can be employed to manage exothermic reactions efficiently.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide undergoes various types of chemical reactions:
Oxidation: : Can occur at the tetrahydroquinoline ring to form quinoline derivatives.
Reduction: : May reduce the aromatic ring under strong reducing conditions.
Substitution: : Both the aromatic and heterocyclic rings can undergo substitution reactions, depending on the nature of the substituent and the conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Such as amines or thiols for substitution reactions.
Major Products
Depending on the reaction conditions and reagents used, major products include oxidized or reduced derivatives, substituted benzamides, and various sulfonyl derivatives.
Scientific Research Applications
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide finds applications in various fields:
Chemistry: : As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: : Utilized in the study of enzyme inhibition and receptor binding due to its complex structure.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the treatment of conditions involving inflammation and bacterial infections.
Industry: : Applied in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological molecules:
Molecular targets: : Includes enzymes and receptors, where it may act as an inhibitor or modulator.
Pathways involved: : May interfere with metabolic pathways and signal transduction mechanisms, leading to alterations in cellular activities.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-methoxyphenyl)-2-methoxybenzamide
5-chloro-N-(2-ethylsulfonylphenyl)-2-methoxybenzamide
5-chloro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
Comparison
Compared to similar compounds, 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide:
Exhibits higher reactivity due to the presence of the ethanesulfonyl group.
Offers unique binding properties in biological systems owing to its tetrahydroquinoline core.
Demonstrates distinct chemical behaviors in synthesis and reactions, making it a valuable molecule in both research and industrial contexts.
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-27(24,25)22-10-4-5-13-6-8-15(12-17(13)22)21-19(23)16-11-14(20)7-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFZXKLXGRRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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